molecular formula C8H11N3S2 B7728642 1-(4-Methyl-1,3-thiazol-2-YL)-3-(prop-2-EN-1-YL)thiourea

1-(4-Methyl-1,3-thiazol-2-YL)-3-(prop-2-EN-1-YL)thiourea

Cat. No.: B7728642
M. Wt: 213.3 g/mol
InChI Key: RAWFJBZBLQSJSS-UHFFFAOYSA-N
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Description

1-(4-Methyl-1,3-thiazol-2-YL)-3-(prop-2-EN-1-YL)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a thiourea group, which consists of a sulfur atom double-bonded to a carbon atom that is also bonded to two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-1,3-thiazol-2-YL)-3-(prop-2-EN-1-YL)thiourea typically involves the reaction of 4-methyl-1,3-thiazole-2-amine with an appropriate isothiocyanate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

[ \text{4-Methyl-1,3-thiazole-2-amine} + \text{Isothiocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-1,3-thiazol-2-YL)-3-(prop-2-EN-1-YL)thiourea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioureas.

Scientific Research Applications

1-(4-Methyl-1,3-thiazol-2-YL)-3-(prop-2-EN-1-YL)thiourea has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-1,3-thiazol-2-YL)-3-(prop-2-EN-1-YL)thiourea depends on its specific application:

    Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with their metabolic pathways.

    Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways.

    Catalytic Activity: The thiourea group can activate substrates by forming hydrogen bonds, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methyl-1,3-thiazol-2-YL)-3-phenylthiourea
  • 1-(4-Methyl-1,3-thiazol-2-YL)-3-ethylthiourea
  • 1-(4-Methyl-1,3-thiazol-2-YL)-3-methylthiourea

Uniqueness

1-(4-Methyl-1,3-thiazol-2-YL)-3-(prop-2-EN-1-YL)thiourea is unique due to the presence of the prop-2-EN-1-YL group, which imparts specific chemical properties and reactivity. This structural feature may enhance its biological activity and make it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-methyl-1,3-thiazol-2-yl)-3-prop-2-enylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S2/c1-3-4-9-7(12)11-8-10-6(2)5-13-8/h3,5H,1,4H2,2H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWFJBZBLQSJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=S)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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